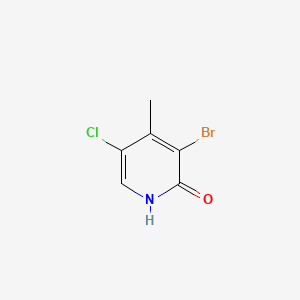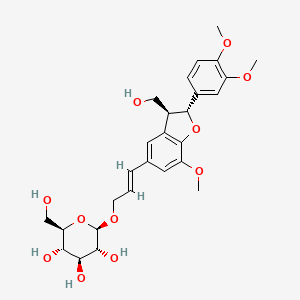
Longifloroside A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Longifloroside A is a neolignan glucoside compound isolated from the whole plants of Pedicularis longiflora . It belongs to the class of lignans, which are a group of natural products known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and its presence in traditional medicinal plants.
准备方法
Synthetic Routes and Reaction Conditions
Longifloroside A is typically isolated from natural sources rather than synthesized through artificial means. The extraction process involves using organic solvents to obtain the compound from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Pedicularis longiflora. The plant material is harvested, dried, and ground into a fine powder. This powder is then extracted using solvents such as ethanol or methanol. The extract is concentrated and purified using techniques like high-performance liquid chromatography (HPLC) to obtain pure this compound .
化学反应分析
Types of Reactions
Longifloroside A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes .
科学研究应用
Longifloroside A has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Longifloroside A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: This compound induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways.
相似化合物的比较
Longifloroside A can be compared with other similar neolignan glucosides, such as:
Longifloroside B, C, and D: These compounds are also isolated from Pedicularis longiflora and share similar structural features.
Dehydrodiconiferyl alcohol-4-O-β-D-glucopyranoside: Another neolignan glucoside with comparable biological activities.
This compound is unique due to its specific structural configuration and the presence of distinct functional groups that contribute to its diverse biological activities .
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E)-3-[(2R,3S)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O11/c1-33-18-7-6-15(11-19(18)34-2)25-17(12-28)16-9-14(10-20(35-3)26(16)38-25)5-4-8-36-27-24(32)23(31)22(30)21(13-29)37-27/h4-7,9-11,17,21-25,27-32H,8,12-13H2,1-3H3/b5-4+/t17-,21-,22-,23+,24-,25+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANQOACQMNIJQL-ZFNUXFBTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C3=C(O2)C(=CC(=C3)C=CCOC4C(C(C(C(O4)CO)O)O)O)OC)CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@@H](C3=C(O2)C(=CC(=C3)/C=C/CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Longifloroside A and where is it found?
A1: this compound, also known as (D)-4-O-methyldehydrodiconiferyl alcohol-9′-O-β-ᴅ-glucopyranoside, is a neolignan glucoside. It has been isolated from various plant sources, including Phlomis chimerae [] and Salicornia europaea [].
Q2: What is the structure of this compound?
A2: While a molecular formula and exact weight are not explicitly provided in the abstracts, the structure of this compound is described as (D)-4-O-methyldehydrodiconiferyl alcohol-9′-O-β-ᴅ-glucopyranoside. This indicates it consists of a dehydrodiconiferyl alcohol moiety with a methyl group at the 4-position and a β-ᴅ-glucopyranoside linked to the 9′-position. Structural elucidation was achieved using spectroscopic methods [, ].
Q3: Are there other neolignan glucosides similar to this compound found in nature?
A4: Yes, several neolignan glucosides structurally similar to this compound have been identified. One example is (-)-4-O-methyldihydrodehydrodiconiferyl alcohol-9′-O-β-ᴅ-glucopyranoside, a new compound isolated alongside this compound from Phlomis chimerae []. Another example is (-)-dihydrodehydrodiconiferyl alcohol-9-O-β-ᴅ-glucopyranoside, also found in the same plant []. These findings highlight the diversity of neolignan glucosides in nature and their potential as sources of bioactive compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
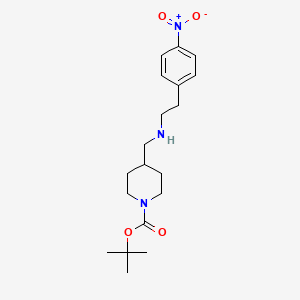
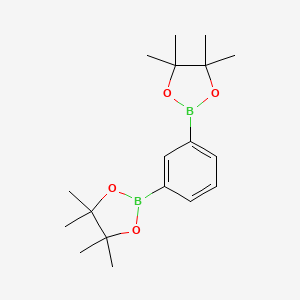
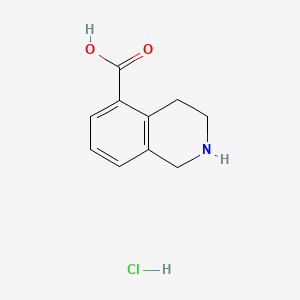
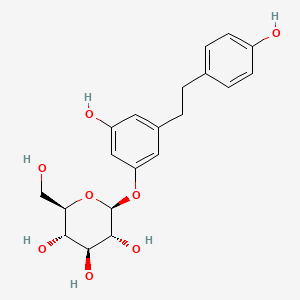
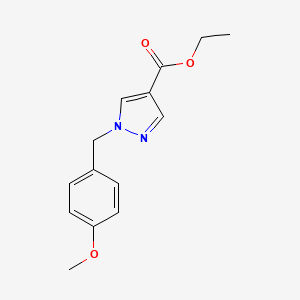
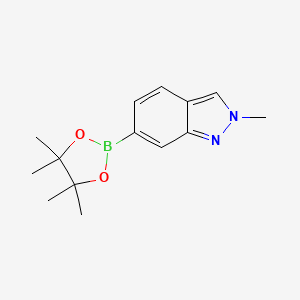
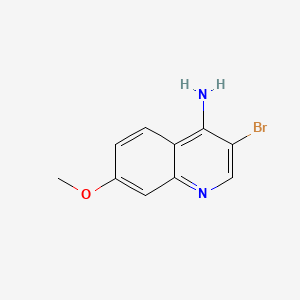
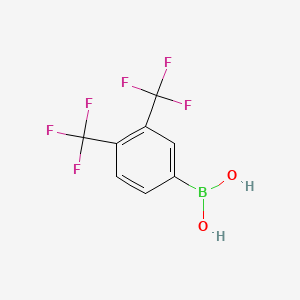


![2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B598297.png)
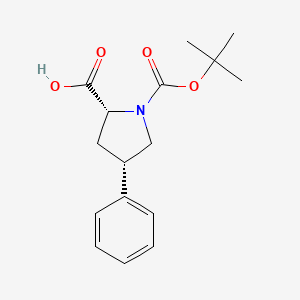
![(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B598300.png)
